molecular formula C9H10BrNO B2507762 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine CAS No. 1416369-45-3

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No. B2507762
CAS RN: 1416369-45-3
M. Wt: 228.089
InChI Key: WLPLSZBRMSRBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is 7-bromo-1,2,3,5-tetrahydrobenzo [e] [1,4]oxazepine .


Molecular Structure Analysis

The molecular weight of “8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is 308.56 . The InChI code for this compound is 1S/C9H10BrNO/c10-8-1-2-9-7 (5-8)6-12-4-3-11-9/h1-2,5,11H,3-4,6H2 .


Physical And Chemical Properties Analysis

“8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is a powder in physical form . The molecular weight of this compound is 308.56 . The storage temperature is room temperature .

Scientific Research Applications

Dopamine Receptor Ligand Synthesis

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives have been explored for their potential as ligands for dopamine receptors. A study by Neumeyer et al. (1991) synthesized a series of compounds to evaluate their affinity for the D1 dopamine receptor, finding that 6-bromo derivatives showed affinities similar to their 6-chloro counterparts (Neumeyer et al., 1991).

CCR5 Antagonist Synthesis

Ikemoto et al. (2005) developed a practical method to synthesize an orally active CCR5 antagonist, which included a step involving methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, demonstrating its utility in medicinal chemistry (Ikemoto et al., 2005).

Radiolabeling for Brain Imaging

Research by Jesus et al. (1985) involved the preparation of an 8-bromo analog of SCH 23390, a dopamine D1 antagonist, labeled with radiobromine for studying its distribution in mouse brain, indicating its application in neuroimaging and receptor mapping (Jesus et al., 1985).

Solid-Phase Synthesis for GPCR Targeting

Boeglin et al. (2007) described a solid-phase strategy for synthesizing benzazepine derivatives, including 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlighting its relevance in generating G-protein coupled receptor-targeted libraries (Boeglin et al., 2007).

Heterocyclic Chemistry and Molecular Structure Studies

Studies have been conducted on the synthesis and characterization of various benzazepine derivatives, including those involving 8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine. These studies contribute to our understanding of heterocyclic chemistry and molecular structures, as illustrated by works from Pifferi et al. (1971) and Blanco et al. (2008, 2009) (Pifferi et al., 1971), (Blanco et al., 2008), (Blanco et al., 2009).

Mechanism of Action

Benzoxazepine derivatives have been evaluated for their antioxidant, antibacterial, cytotoxic, and anti-cholinesterase activities . They have shown moderate to excellent antiproliferative activity against cancer cells .

Future Directions

Benzoxazepine derivatives have shown potential in the treatment of various diseases, including cancer and neurological diseases . Future research could focus on further investigating the biological activities of these compounds and developing them into effective therapeutic agents .

properties

IUPAC Name

8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-2-1-7-6-12-4-3-11-9(7)5-8/h1-2,5,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPLSZBRMSRBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.